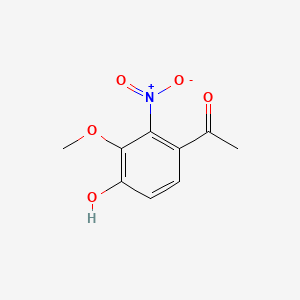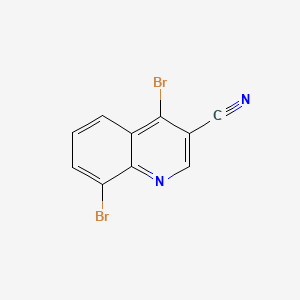
Ácido (1,3,4-oxadiazol-2-il)borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3,4-Oxadiazol-2-yl)boronic acid is a heterocyclic compound that features both an oxadiazole ring and a boronic acid functional group. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, while the boronic acid group consists of a boron atom bonded to two hydroxyl groups.
Aplicaciones Científicas De Investigación
(1,3,4-Oxadiazol-2-yl)boronic acid has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing the oxadiazole ring is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . For example, the reaction of an acylhydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield the oxadiazole ring .
Industrial Production Methods: Industrial production of (1,3,4-Oxadiazol-2-yl)boronic acid may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: (1,3,4-Oxadiazol-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amines or other reduced derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Mecanismo De Acción
The mechanism of action of (1,3,4-Oxadiazol-2-yl)boronic acid depends on its specific application. In medicinal chemistry, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . The boronic acid group can form reversible covalent bonds with nucleophilic residues in the enzyme, such as serine or cysteine, leading to inhibition . The oxadiazole ring can also interact with various molecular targets, including DNA and proteins, through hydrogen bonding and π-π interactions .
Comparación Con Compuestos Similares
1,2,4-Oxadiazole: Another isomer of oxadiazole with different chemical properties and applications.
1,2,5-Oxadiazole: Known for its use in energetic materials and explosives.
1,3,4-Thiadiazole: Similar to oxadiazole but with a sulfur atom replacing the oxygen atom, used in pharmaceuticals and agrochemicals.
Uniqueness: (1,3,4-Oxadiazol-2-yl)boronic acid is unique due to the presence of both the oxadiazole ring and the boronic acid group, which allows it to participate in a wide range of chemical reactions and applications. The combination of these functional groups provides versatility in synthetic chemistry and potential for developing novel therapeutic agents .
Propiedades
IUPAC Name |
1,3,4-oxadiazol-2-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BN2O3/c6-3(7)2-5-4-1-8-2/h1,6-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAPXCNDVNCFSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN=CO1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580624.png)

![2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B580628.png)











